molecular formula C8H8FNO B119424 1-Fluoro-1-pyridin-2-ylpropan-2-one CAS No. 155794-57-3

1-Fluoro-1-pyridin-2-ylpropan-2-one

Cat. No. B119424
M. Wt: 153.15 g/mol
InChI Key: RMGDBJDAYXVVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-1-pyridin-2-ylpropan-2-one is a chemical compound that belongs to the family of pyridinyl ketones. It is also known as FP2KP and is used in various scientific research applications. This compound has gained significant attention in recent years due to its unique properties and potential applications in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of 1-Fluoro-1-pyridin-2-ylpropan-2-one is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. It has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.

Biochemical And Physiological Effects

1-Fluoro-1-pyridin-2-ylpropan-2-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. In addition, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Fluoro-1-pyridin-2-ylpropan-2-one in laboratory experiments is its high level of selectivity and potency. This compound has been shown to exhibit strong biological activity at low concentrations, making it a valuable tool for studying various biological processes. However, one of the main limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the laboratory.

Future Directions

There are several potential future directions for research on 1-Fluoro-1-pyridin-2-ylpropan-2-one. One area of interest is the development of novel therapeutic agents based on this compound. Researchers are exploring the potential of using this compound as a lead compound for the development of new drugs for the treatment of various diseases, including cancer and neurological disorders. Another area of interest is the study of the mechanism of action of this compound. Researchers are working to better understand how this compound exerts its biological effects, which could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of 1-Fluoro-1-pyridin-2-ylpropan-2-one is typically carried out through a multi-step process involving the reaction of pyridine with a ketone and a fluorinating agent. One of the most commonly used methods for the synthesis of this compound is the Friedel-Crafts acylation reaction. This method involves the reaction of pyridine with acetyl chloride and aluminum chloride in the presence of a solvent such as benzene or toluene.

Scientific Research Applications

1-Fluoro-1-pyridin-2-ylpropan-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

1-fluoro-1-pyridin-2-ylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-6(11)8(9)7-4-2-3-5-10-7/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGDBJDAYXVVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-1-pyridin-2-ylpropan-2-one

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